Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
This compound is a tetrahydropyrimidine derivative with a 2-chlorophenyl group at position 4, a piperazine ring substituted with a 4-fluorophenyl group (attached via a methyl linker at position 6), and a methyl ester at position 4. Such structural features are common in bioactive molecules, particularly in CNS-targeting agents due to the piperazine moiety’s affinity for neurotransmitter receptors .
Properties
IUPAC Name |
methyl 4-(2-chlorophenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN4O3/c1-32-22(30)20-19(26-23(31)27-21(20)17-4-2-3-5-18(17)24)14-28-10-12-29(13-11-28)16-8-6-15(25)7-9-16/h2-9,21H,10-14H2,1H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUHJWJXYPETQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a tetrahydropyrimidine core, which is known for its diverse biological activities. The presence of piperazine rings and halogenated phenyl groups enhances its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 393.84 g/mol.
Research indicates that compounds similar to this compound often exhibit their biological effects through multiple mechanisms:
- Receptor Modulation : The piperazine moiety can interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and behavior.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in disorders such as depression or anxiety.
- Antimicrobial Activity : Preliminary data indicate potential antimicrobial properties, which warrant further investigation into its efficacy against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study evaluated the antidepressant-like effects of related compounds in rodent models. The results showed that administration led to increased levels of serotonin and norepinephrine in brain tissues, suggesting a mechanism similar to that of SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory concentrations (IC50 values) ranging from 10 to 20 µg/mL, indicating potential as an antimicrobial agent .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds to optimize their biological efficacy. For instance:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Substituent Variations
- Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Structural Difference: The piperazine ring is substituted with a 3-chlorophenyl group instead of 4-fluorophenyl. Chlorine’s larger size could also sterically hinder interactions. Synthetic Note: Synthesized via similar Biginelli-type reactions, with purification by recrystallization (as in ).
Ethyl 4-(2-chlorophenyl)-6-{[4-(4-methoxybenzoyl)piperazin-1-yl]methyl}-1-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ()
- Structural Difference : Incorporates a 4-methoxybenzoyl group on piperazine and an additional methyl group at position 1.
- Physicochemical Properties : LogP = 2.88, LogD = 2.35, polar surface area = 76.52 Ų. The methoxy group increases hydrophilicity compared to halogenated analogs.
- Bioavailability : Higher polar surface area may reduce blood-brain barrier penetration compared to the target compound.
Core Structure Modifications
- Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () Structural Difference: Replaces the 2-oxo group with 2-thioxo and lacks the piperazine side chain.
4-(4-Chlorophenyl)-6-hydroxy-5-(2-thienylcarbonyl)-6-(trifluoromethyl)-3,4,5,6-tetrahydropyrimidine ()
Heterocyclic Ring Variations
- 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine () Structural Difference: Replaces tetrahydropyrimidine with a thieno[2,3-d]pyrimidine scaffold. Bioactivity Implications: Thienopyrimidines are known for kinase inhibition; this analog’s dichlorophenyl-piperazine moiety may enhance selectivity for serotonin receptors.
Pharmacological and Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
